5-Bromopentanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromopentanenitrile and its derivatives, such as 5-bromopenta-2,4-diynenitrile, has been reported through high-yielding procedures. Notably, a straightforward synthesis method leading to the high-yielding production of 5-bromopenta-2,4-diynenitrile has been developed. This compound demonstrates unique reactivity towards terminal alkynes in the presence of copper and palladium co-catalysts, leading to the formation of diene and benzofulvene scaffolds with unprecedented structures verified by X-ray crystallography. Theoretical calculations suggest that the benzofulvene formation follows a hexa-dehydro Diels-Alder (HDDA)-type mechanism, highlighting an example of unanticipated reactivity enhancing chemical complexity (Kerisit et al., 2015).
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromopentanenitrile (BrC5N) is a versatile compound used in the synthesis of various organic structures. Kerisit et al. (2019) reported the synthesis of BrC5N from commercially available compounds, highlighting its role in forming polyfunctional carbon-rich scaffolds. This process involves reactions with secondary amines and terminal alkynes, leading to the creation of substituted dienes, demonstrating BrC5N's utility in complex organic synthesis (Kerisit et al., 2019).
Fluorescent and Colorimetric Probe Development
Diana et al. (2020) developed a new fluorescent and colorimetric pH probe using a derivative of 5-bromopentanenitrile. This probe, known for its high water solubility and stability, is effective in monitoring acidic and alkaline solutions, demonstrating the compound's potential in pH sensing and intracellular pH imaging (Diana et al., 2020).
Novel Synthesis of Organic Compounds
D’hooghe et al. (2008) utilized a derivative of 5-bromopentanenitrile in the synthesis of 2-aminopentanedinitriles, which were then transformed into other valuable organic compounds like 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. This study highlights the compound's role in synthesizing novel organic structures with potential applications in medicinal chemistry and material science (D’hooghe et al., 2008).
Catalytic Applications and Material Synthesis
Fan Ying (2002) explored the synthesis of bromopentane using 1-pentanol and Br-containing substances with a solid Mo-Ni catalyst. This research underscores the utility of bromopentanenitrile derivatives in catalysis and material synthesis, particularly in producing bromopentane efficiently (Fan Ying, 2002).
Drug Discovery and Pharmacokinetic Studies
Doak et al. (2014) and (2016) discuss the applications of 5-bromopentanenitrile derivatives in drug discovery, particularly in the context of the "rule of 5" which guides the design of compounds with high oral absorption. Their studies reveal that derivatives of 5-bromopentanenitrile can be designed to enhance bioavailability, thus playing a crucial role in the development of orally active pharmaceuticals (Doak et al., 2014); (Doak et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWGAKVHCSAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202487 | |
Record name | 5-Bromopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentanenitrile | |
CAS RN |
5414-21-1 | |
Record name | 5-Bromovaleronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5414-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5414-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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